molecular formula C12H10N2S B2994160 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole CAS No. 3878-24-8

6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole

Cat. No.: B2994160
CAS No.: 3878-24-8
M. Wt: 214.29
InChI Key: QIYVOSKFSQXPCG-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophene with 2-methylbenzimidazole in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or thiophene rings .

Scientific Research Applications

6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

6-methyl-2-thiophen-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-4-5-9-10(7-8)14-12(13-9)11-3-2-6-15-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYVOSKFSQXPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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